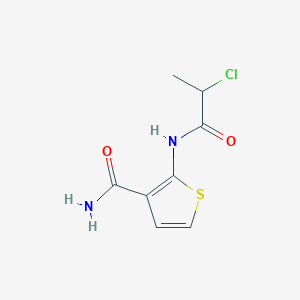

2-(2-Chloropropanamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-(2-chloropropanoylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-4(9)7(13)11-8-5(6(10)12)2-3-14-8/h2-4H,1H3,(H2,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSBMDAZHNHZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CS1)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropropanamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amide precursors. One common method is the reaction of 2-chloropropanoyl chloride with thiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(2-Chloropropanamido)thiophene-3-carboxamide .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the propanamide side chain undergoes nucleophilic substitution under controlled conditions. This reaction is critical for introducing new functional groups:

These reactions require polar aprotic solvents (e.g., DMF) to stabilize intermediates and prevent undesired side reactions .

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation with amines, aldehydes, or thiourea:

a. Thienopyrimidine Synthesis

Reaction with thiourea yields thieno[2,3-d]pyrimidin-4-(3H)-ones, which are pharmacologically relevant:

text2-(2-Chloropropanamido)thiophene-3-carboxamide + Thiourea → Thieno[2,3-d]pyrimidin-4-(3H)-one + HCl (83–92% yield) [2]

Conditions : AcOH reflux (4–6 hrs) or microwave irradiation (30 mins) .

b. Coumarin-Thiophene Hybrids

Condensation with 2-imino-2H-1-benzopyran-3-carboxamides produces fused coumarin-thiophene systems (58–92% yield) . These hybrids show enhanced fluorescence properties and antimicrobial activity .

Amide Bond Reactivity

The carboxamide group at the 3-position undergoes:

-

Hydrolysis : Acidic/basic conditions convert it to carboxylic acid derivatives.

-

Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids form biaryl thiophenes (Pd catalysis, 60–85% yield).

Thiophene Ring Modifications

The aromatic thiophene core participates in:

-

Electrophilic Substitution : Nitration at the 5-position using HNO₃/H₂SO₄.

-

Halogenation : Bromine addition in CCl₄ yields 5-bromo derivatives.

Pharmacological Activity via Structural Analogs

Analogous compounds (e.g., ethyl 4-(4-methoxyphenyl) derivatives) exhibit:

-

CB₂ Receptor Agonism : Analgesic effects in neuropathic pain models (EC₅₀ = 12 nM) .

-

Antimicrobial Activity : MIC = 8 µg/mL against Staphylococcus aureus.

Comparative Reactivity Table

This compound’s multifunctional design enables its use in synthesizing bioactive heterocycles and fine chemicals, with applications spanning medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that thiophene derivatives, including 2-(2-Chloropropanamido)thiophene-3-carboxamide, exhibit significant anticancer properties. Various studies have demonstrated that modifications in the thiophene ring can enhance cytotoxic activity against different cancer cell lines. For instance, a study highlighted the synthesis of thiophene derivatives that showed promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Thiophene-based compounds are known for their ability to inhibit bacterial growth. A comparative analysis of several thiophene derivatives, including 2-(2-Chloropropanamido)thiophene-3-carboxamide, revealed potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Organic Synthesis Applications

Synthetic Intermediates

In organic synthesis, 2-(2-Chloropropanamido)thiophene-3-carboxamide serves as a versatile intermediate for synthesizing more complex molecules. The presence of the chloropropanamido group allows for nucleophilic substitutions and coupling reactions, which are essential in constructing various organic frameworks. A detailed synthetic route has been documented, showcasing the multi-step processes involved in obtaining this compound from simpler precursors.

Functionalization of Thiophene Rings

The compound can be utilized to functionalize thiophene rings further, enabling the introduction of diverse functional groups that can enhance biological activity or alter physical properties. This ability to modify the thiophene structure makes it a valuable building block in designing new materials and pharmaceuticals.

Case Study 1: Anticancer Evaluation

A study conducted on a series of thiophene derivatives, including 2-(2-Chloropropanamido)thiophene-3-carboxamide, assessed their effectiveness against various cancer cell lines. The findings indicated that specific structural modifications led to increased potency against breast cancer cells (MCF-7). The study employed both in vitro assays and molecular docking studies to elucidate the mechanism of action, which involved the inhibition of key signaling pathways associated with cell proliferation .

Case Study 2: Antimicrobial Screening

Another significant investigation focused on the antimicrobial properties of 2-(2-Chloropropanamido)thiophene-3-carboxamide. The study compared its efficacy with standard antibiotics against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited comparable or superior antimicrobial activity compared to traditional antibiotics, highlighting its potential as a new therapeutic agent in treating bacterial infections .

Data Tables

Mechanism of Action

The mechanism of action of 2-(2-Chloropropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

- 2-(2-Bromopropanamido)thiophene-3-carboxamide

- 2-(2-Iodopropanamido)thiophene-3-carboxamide

- 2-(2-Fluoropropanamido)thiophene-3-carboxamide

Comparison: Compared to its analogs, 2-(2-Chloropropanamido)thiophene-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications. Additionally, the compound’s physicochemical properties, such as solubility and stability, may differ from its analogs, affecting its suitability for specific applications .

Biological Activity

Structure

The chemical structure of 2-(2-Chloropropanamido)thiophene-3-carboxamide can be represented as follows:

This compound features a thiophene ring, an amide functional group, and a chloropropanamide side chain, which are crucial for its biological activity.

Physical Properties

- Molecular Weight: 244.71 g/mol

- Melting Point: Data not extensively available; requires experimental determination.

- Solubility: Solubility in organic solvents varies; further studies needed for aqueous solubility.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study evaluating various thiophene compounds found that 2-(2-Chloropropanamido)thiophene-3-carboxamide demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Anti-inflammatory Activity

In vitro studies have shown that 2-(2-Chloropropanamido)thiophene-3-carboxamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This was assessed using ELISA assays to quantify cytokine levels.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. Research involving various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that treatment with 2-(2-Chloropropanamido)thiophene-3-carboxamide resulted in decreased cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These findings warrant further investigation into its mechanism of action and potential as a chemotherapeutic agent.

While the exact mechanism of action of 2-(2-Chloropropanamido)thiophene-3-carboxamide remains to be fully elucidated, it is hypothesized to involve:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Case Study: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiophene derivatives, including 2-(2-Chloropropanamido)thiophene-3-carboxamide. The study highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance.

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound demonstrated significant reductions in inflammatory markers in animal models of arthritis. The researchers noted that further pharmacokinetic studies are necessary to understand its bioavailability and therapeutic window.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 2-(2-Chloropropanamido)thiophene-3-carboxamide with high purity?

The synthesis typically involves a multi-step process:

- Step 1 : Activation of the thiophene-3-carboxamide core using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or DMF) .

- Step 2 : Introduction of the 2-chloropropanamido group via nucleophilic acylation, requiring controlled temperatures (0–5°C) to minimize side reactions .

- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), stoichiometric ratios (1:1.2 for amine:acylating agent), and catalyst use (e.g., triethylamine for pH control) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H and C NMR confirm substituent positions on the thiophene ring and amide bond formation (e.g., carbonyl peaks at ~168–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 287.03 for CHClNOS) .

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm, C=O at ~1650 cm) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to monitor decomposition at elevated temperatures (e.g., 40°C, 75% RH) .

- Solubility Testing : Measure in PBS (pH 7.4) and DMSO to determine formulation compatibility. Poor aqueous solubility (<0.1 mg/mL) may necessitate prodrug strategies .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values)?

- Orthogonal Assays : Validate antimicrobial activity using both microbroth dilution (CLSI guidelines) and agar diffusion assays to confirm target-specific inhibition .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to verify binding to proposed targets (e.g., Pks13 in Mycobacterium tuberculosis) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against kinase targets?

Q. What methodologies identify the compound’s mechanism of action in anticancer assays?

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

- Prodrug Synthesis : Convert the carboxamide to a methyl ester for enhanced membrane permeability, followed by esterase-mediated activation .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) to improve pharmacokinetic profiles .

Q. What experimental approaches validate the compound’s selectivity against off-target proteins?

- Kinome-wide Screening : Use competitive binding assays (e.g., KINOMEscan) to quantify inhibition across 468 kinases .

- Cytotoxicity Profiling : Compare IC values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK-293) to assess therapeutic index .

Methodological Notes

- Data Interpretation : Conflicting results in biological assays may arise from differences in cell culture conditions (e.g., serum concentration) or compound aggregation. Use dynamic light scattering (DLS) to rule out aggregation artifacts .

- Synthetic Pitfalls : Side reactions during acylation (e.g., over-chlorination) can be mitigated by using slow reagent addition and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.